molecular formula C19H16 B11947027 1-methyl-2-(4-phenylphenyl)benzene CAS No. 31158-32-4

1-methyl-2-(4-phenylphenyl)benzene

Cat. No.: B11947027
CAS No.: 31158-32-4
M. Wt: 244.3 g/mol
InChI Key: KSCKDOYDPGLDKS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-2-(4-phenylphenyl)benzene can be synthesized through several methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 4-phenylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 4-phenylphenyl with a halogenated methylbenzene in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(4-phenylphenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Oxidation: Potassium permanganate or chromic acid under reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst under high pressure.

Major Products

    Nitration: 1-methyl-2-(4-nitrophenyl)benzene.

    Oxidation: 1-methyl-2-(4-carboxyphenyl)benzene.

    Reduction: 1-methyl-2-(4-cyclohexylphenyl)benzene.

Scientific Research Applications

1-methyl-2-(4-phenylphenyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-methyl-2-(4-phenylphenyl)benzene in various reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The biphenyl group can stabilize intermediates through resonance, making the compound more reactive in electrophilic aromatic substitution reactions. The methyl group can also participate in reactions through its electron-donating effect, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

1-methyl-2-(4-phenylphenyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and stability compared to its isomers and analogs.

Properties

CAS No.

31158-32-4

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

1-methyl-2-(4-phenylphenyl)benzene

InChI

InChI=1S/C19H16/c1-15-7-5-6-10-19(15)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3

InChI Key

KSCKDOYDPGLDKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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